molecular formula C7H11Cl2F3N4 B2789406 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride CAS No. 2503206-34-4

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride

Cat. No.: B2789406
CAS No.: 2503206-34-4
M. Wt: 279.09
InChI Key: ZWLSUNVTGQFSIR-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride is a chemical compound characterized by its trifluoromethyl group and its incorporation into a triazolopyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride typically involves multiple steps, starting with the construction of the triazolopyridine core. One common approach is the cyclization of an appropriate precursor containing the trifluoromethyl group and the necessary amine functionality.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can enhance the stability and reactivity of the resulting compounds.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its unique structure may contribute to the design of new drugs with improved efficacy and safety profiles.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of various agrochemicals and materials.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)pyridine

  • 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine

  • 3-(Trifluoromethyl)quinoline

Uniqueness: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride is unique due to its specific combination of the trifluoromethyl group and the triazolopyridine ring structure. This combination can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N4.2ClH/c8-7(9,10)6-13-12-5-3-4(11)1-2-14(5)6;;/h4H,1-3,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLSUNVTGQFSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CC1N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503206-34-4
Record name 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-amine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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